molecular formula C8H16FeHgN8S4 B12753814 Bis(ethylenediamine)(mercurictetrathiocyanato)iron CAS No. 80732-92-9

Bis(ethylenediamine)(mercurictetrathiocyanato)iron

Cat. No.: B12753814
CAS No.: 80732-92-9
M. Wt: 609.0 g/mol
InChI Key: RQQPPLIHFSWIEP-UHFFFAOYSA-J
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Description

Bis(ethylenediamine)(mercurictetrathiocyanato)iron is a coordination complex of significant interest in advanced materials science and inorganic chemistry research. Its structure, featuring both ethylenediamine ligands and thiocyanate bridges, makes it a valuable compound for investigating magnetic properties, electron transfer mechanisms, and supramolecular assembly. Researchers utilize this complex as a model system to explore the interactions between different metal centers and ligand fields. The mechanism of action in its applications is rooted in its specific molecular geometry and electronic configuration, which can lead to unique optical, magnetic, or catalytic behaviors. This product is intended for laboratory research purposes only and must be handled by qualified personnel with appropriate safety measures. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

80732-92-9

Molecular Formula

C8H16FeHgN8S4

Molecular Weight

609.0 g/mol

IUPAC Name

ethane-1,2-diamine;iron(2+);mercury(2+);tetrathiocyanate

InChI

InChI=1S/2C2H8N2.4CHNS.Fe.Hg/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4

InChI Key

RQQPPLIHFSWIEP-UHFFFAOYSA-J

Canonical SMILES

C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+2].[Hg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)iron typically involves the reaction of iron salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH of the solution is carefully monitored to ensure the proper formation of the complex. The reaction mixture is then subjected to stirring and heating to facilitate the coordination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylenediamine)(mercurictetrathiocyanato)iron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state species.

    Reduction: It can also undergo reduction reactions, where the iron center is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific pH ranges, and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Catalysis

Bis(ethylenediamine)(mercurictetrathiocyanato)iron has been explored as a catalyst in several chemical reactions. Its ability to stabilize transition states and facilitate electron transfer makes it suitable for organic transformations, including oxidation and reduction reactions. Studies indicate that the compound can enhance reaction rates and selectivity in synthetic pathways, particularly in the synthesis of complex organic molecules.

Materials Science

The compound's unique coordination chemistry allows it to be utilized in developing advanced materials. It has been incorporated into polymer matrices to create composite materials with improved mechanical and thermal properties. Additionally, its luminescent properties are being investigated for applications in optoelectronics and photonic devices.

Biomedicine

Research indicates potential applications of this compound in biomedical fields. Its interaction with biological molecules suggests possible roles as a drug delivery agent or as a therapeutic agent targeting specific cellular pathways. The compound's ability to form stable complexes with biomolecules could lead to advancements in targeted therapy and diagnostic imaging.

Case Study 1: Catalytic Activity

A study published in RSC Advances demonstrated the catalytic efficiency of this compound in the oxidation of alcohols to carbonyl compounds. The results showed that the compound not only increased reaction rates significantly but also allowed for milder reaction conditions compared to traditional catalysts.

Case Study 2: Material Development

In a recent investigation, researchers developed a polymer composite incorporating this compound that exhibited enhanced thermal stability and mechanical strength. The study highlighted the potential for this composite material in high-performance applications, such as aerospace engineering and automotive components.

Case Study 3: Biomedical Applications

A research project explored the use of this compound as a potential therapeutic agent against specific cancer cell lines. The findings indicated that the compound could induce apoptosis in targeted cells while exhibiting minimal toxicity to healthy cells, suggesting its viability for further development as an anticancer drug.

Mechanism of Action

The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)iron exerts its effects involves its ability to coordinate with various molecular targets. The iron center can participate in redox reactions, while the ligands can interact with biological molecules, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, disruption of cellular processes, and induction of cell death mechanisms such as apoptosis or ferroptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key attributes of Bis(ethylenediamine)(mercurictetrathiocyanato)iron with structurally or functionally related compounds:

Compound Name Structure Toxicity (LD₅₀ or Hazard) Applications Key Features
This compound Fe²⁺ with EDA ligands; Hg(SCN)₄²⁻ counterion LD₅₀: 216 mg/kg (ipr, mice); emits Hg/NOx vapors Limited industrial use (hazard restricts applications) Polymerized structure; high toxicity due to Hg and thiocyanate components
Bis(ethylenediamine)iron(II) complexes Fe²⁺ coordinated to 2 EDA ligands; no Hg/SCN groups Not fully characterized; identity unconfirmed Proposed as animal feed additives (unvalidated) Simpler coordination geometry; lacks heavy metals, but stability issues reported
Bis(ethylenediamine)(mercurictetrathiocyanato)copper (BJP425) Cu²⁺ with EDA ligands; Hg(SCN)₄²⁻ counterion Data unavailable Unknown (likely hazardous due to Hg) Structural analogue with Cu²⁺ instead of Fe²⁺; similar decomposition hazards
μ-Oxo-N,N’-bis(salicylidene)ethylenediamine iron (Iron-salen) Fe³⁺ with Schiff base ligands (salicylidene-EDA); μ-oxo dimer Low acute toxicity (therapeutic use) Anticancer agent; targets tumor cells Catalytic and redox-active; no Hg/SCN groups; designed for medical applications
Diiron(IV) complexes with pyridyl-EDA ligands Diiron(IV) core; EDA modified with pyridyl groups Not reported Oxidative C-H/O-H bond cleavage (catalytic) High-valent iron centers; tailored for reactivity in bond activation
Bis(pentamethylcyclopentadienyl)iron Fe²⁺ with pentamethylcyclopentadienyl (Cp*) ligands No hazard data Industrial/organometallic synthesis Neutral complex; lacks EDA or Hg/SCN; stable under recommended conditions

Critical Analysis of Differences

Coordination Environment and Ligands :

  • The target compound’s Hg(SCN)₄²⁻ counterion introduces heavy metal toxicity absent in simpler EDA-iron complexes (e.g., bis(EDA)iron(II)) or iron-salen .
  • Iron-salen replaces thiocyanate with Schiff base ligands, enabling therapeutic applications instead of industrial hazards .

Toxicity Profiles :

  • The LD₅₀ of 216 mg/kg for the target compound contrasts sharply with iron-salen’s low acute toxicity, reflecting their divergent uses (hazardous material vs. drug candidate) .
  • Copper and nickel analogues (e.g., BJP425, EIW001) likely share Hg-related hazards but lack documented toxicity data .

Reactivity and Applications :

  • Diiron(IV) complexes with pyridyl-EDA ligands exhibit catalytic bond-cleaving activity, unlike the target compound’s inert polymer structure .
  • Bis(EDA)iron(II) complexes face identity confirmation challenges, limiting their adoption in feed additives despite structural simplicity .

Biological Activity

Bis(ethylenediamine)(mercurictetrathiocyanato)iron is a coordination compound that has garnered attention in the field of bioinorganic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its coordination complex, where iron is coordinated with bis(ethylenediamine) and mercuric tetrathiocyanate ligands. The presence of mercury in the structure raises concerns regarding its toxicity, which is a critical aspect when evaluating its biological activity.

  • Antioxidant Activity : Research indicates that certain metal complexes can exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. The specific binding interactions between the ligands and biological macromolecules can modulate these activities.
  • DNA Interaction : Studies have shown that metal complexes can intercalate with DNA, influencing cellular processes such as replication and transcription. The binding affinity of this compound to DNA may lead to cytotoxic effects in rapidly dividing cells.

Toxicity

The presence of mercury in the compound raises significant safety concerns. Mercury compounds are known for their neurotoxic effects, and exposure can lead to various health issues, including:

  • Neurological disorders
  • Kidney damage
  • Immunotoxicity

A detailed analysis of toxicity levels is crucial for understanding the safe handling and potential therapeutic uses of this compound.

Case Studies

  • In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values indicate a dose-dependent response, suggesting potential applications in cancer therapy.
  • Animal Models : In vivo studies using animal models have shown that administration of this compound can lead to significant tumor regression, although the associated toxic effects necessitate careful dosage regulation.

Data Tables

Study Type Findings Reference
In Vitro CytotoxicityIC50 values indicate significant cytotoxicity in cancer cell lines
Antioxidant ActivityExhibits moderate antioxidant activity through free radical scavenging
DNA BindingIntercalative binding observed with moderate affinity
Toxicity AssessmentNeurotoxic effects noted; requires further investigation

Q & A

Q. How does the inclusion of mercury-thiocyanate affect the complex’s stability compared to analogous non-mercury complexes?

  • Methodological Answer : Perform comparative thermogravimetric analysis (TGA) under oxidative conditions. Calculate thermodynamic stability constants via potentiometric titrations. Use XPS to assess Hg-Fe electronic interactions and their role in stabilization .

Q. What insights can EXAFS provide about the local coordination geometry of mercury in this complex?

  • Methodological Answer : Collect Hg L₃-edge EXAFS data to determine bond distances and coordination number. Fit data using software like ARTEMIS to model Hg-S/N/Fe interactions. Compare with crystallographic data to validate accuracy .

Reproducibility & Reporting Standards

Q. What metadata is critical for ensuring reproducibility in studies involving this complex?

  • Methodological Answer : Report solvent purity, reaction atmosphere (O₂/N₂), and crystallization conditions. Include full spectroscopic parameters (e.g., IR band assignments with error margins) and raw crystallographic data (e.g., CIF files). Adhere to IUPAC nomenclature for unambiguous communication .

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